1-(4-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a phenyl ring bearing a methylthio group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-(methylthio)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial production methods may involve multi-step processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(4-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-(4-(Methylthio)phenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-(Methylthio)phenyl)-1h-pyrazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.
1-(4-(Methylthio)phenyl)-3-methyl-1h-pyrazole: Differing in the substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-16-9-4-2-8(3-5-9)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
GBOHZBVJBPJTFG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.